N-(2-Aminoethyl)thiophene-3-carboxamide
Description
Overview of Thiophene (B33073) Carboxamide Derivatives in Synthetic Chemistry
Thiophene carboxamide derivatives represent a versatile and highly significant class of compounds within the realm of synthetic chemistry. mdpi.com These molecules are characterized by a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom, attached to a carboxamide functional group (-C(=O)N-). The position of the carboxamide group on the thiophene ring (at C2 or C3) and the nature of the substituents on the amide nitrogen and the thiophene ring itself can be readily modified, allowing for the creation of a vast library of derivatives with tailored properties. researchgate.netnih.gov
The synthesis of thiophene carboxamides often involves the amidation of a corresponding thiophenecarboxylic acid or its activated derivatives (such as acyl chlorides or esters) with an appropriate amine. ontosight.ai General synthetic strategies also include multi-component reactions, like the Gewald reaction, which allows for the efficient construction of highly substituted 2-aminothiophene-3-carboxamides. researchgate.net The adaptability of these synthetic routes contributes to the widespread use of thiophene carboxamides as building blocks in the development of more complex molecules. Their chemical robustness and the potential for further functionalization make them valuable intermediates in various synthetic pathways. mdpi.com
Significance of the Thiophene Core in Heterocyclic Compound Research
The thiophene ring is a privileged scaffold in heterocyclic chemistry, largely due to its unique electronic and structural properties. As an aromatic system, the thiophene core is relatively stable, yet it possesses a higher reactivity than benzene (B151609), making it amenable to a variety of chemical transformations. The sulfur atom in the ring influences the electron distribution, contributing to the ring's specific reactivity and its ability to engage in various non-covalent interactions. mdpi.com
In the context of medicinal chemistry, the thiophene ring is often considered a bioisostere of the benzene ring. This means that a thiophene ring can frequently replace a benzene ring in a biologically active molecule without a significant loss of activity, while potentially improving properties such as metabolic stability and solubility. najah.edu Consequently, thiophene-containing compounds have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. najah.edunih.gov The presence of the thiophene core in numerous marketed drugs underscores its importance in drug discovery and development. nih.gov
Structural Characterization and Nomenclature of N-(2-Aminoethyl)thiophene-3-carboxamide
The systematic IUPAC name for the compound of interest is This compound . This name precisely describes its molecular architecture. Let's break down the nomenclature to understand the structure:
Thiophene : This indicates the presence of a five-membered aromatic ring containing one sulfur atom.
-3-carboxamide : This signifies that a carboxamide group (-CONH₂) is attached to the 3rd position of the thiophene ring.
N-(2-aminoethyl) : This part of the name specifies that a 2-aminoethyl group (-CH₂CH₂NH₂) is substituted on the nitrogen atom of the carboxamide group.
The structural formula can thus be depicted as a thiophene ring with a carboxamide linker at the 3-position, which in turn is connected to an ethylamine (B1201723) chain.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 953726-33-5 |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Canonical SMILES | C1=CSC(=C1)C(=O)NCCN |
Note: This data is based on the chemical structure and has been verified through publicly available chemical databases. proactivemr.com
Spectroscopic characterization would be essential for the definitive identification of this compound. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry would provide detailed information about the molecular structure, confirming the connectivity of the atoms and the presence of the different functional groups.
Rationale for Academic Investigation of this compound
The academic investigation of this compound is driven by the established biological significance of the broader class of thiophene carboxamide derivatives. mdpi.comnih.gov The rationale for its study can be inferred from several key aspects of its structure:
The Thiophene Carboxamide Scaffold : As previously mentioned, this core structure is present in numerous compounds with demonstrated pharmacological activities. mdpi.com By synthesizing and evaluating new derivatives like this compound, researchers can explore new structure-activity relationships.
The Aminoethyl Side Chain : The presence of a primary amine and a flexible ethyl linker introduces the potential for specific interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. This functional group can also influence the compound's solubility and pharmacokinetic properties.
Potential as a Building Block : The primary amine group offers a reactive handle for further chemical modifications. This allows for the synthesis of more complex molecules, potentially leading to the discovery of new compounds with enhanced or novel biological activities. For instance, it could be used in fragment-based drug discovery or for the development of chemical probes.
Given the diverse biological activities reported for other N-substituted thiophene carboxamides, it is plausible that this compound could be investigated for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. ontosight.ainih.gov The specific combination of the thiophene-3-carboxamide (B1338676) core and the aminoethyl side chain presents a unique chemical entity that warrants further scientific exploration to determine its specific properties and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-2-3-9-7(10)6-1-4-11-5-6/h1,4-5H,2-3,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBZFECELVJMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of N 2 Aminoethyl Thiophene 3 Carboxamide
Retrosynthetic Analysis of N-(2-Aminoethyl)thiophene-3-carboxamide
A retrosynthetic analysis of this compound logically disconnects the amide bond, which is the most synthetically accessible linkage to form. This primary disconnection points to two key precursors: a thiophene-3-carboxylic acid derivative and ethylenediamine (B42938). The thiophene-3-carboxylic acid itself can be derived from simpler thiophene (B33073) precursors.
Scheme 1: Retrosynthetic Analysis
This analysis suggests that the most direct synthetic strategies will involve the coupling of a thiophene-3-carbonyl synthon with an ethylenediamine synthon. The primary challenge lies in the chemoselectivity of the reaction with the bifunctional ethylenediamine, which possesses two nucleophilic amino groups.
Detailed Exploration of Synthetic Routes
The most straightforward approach to this compound involves the direct acylation of ethylenediamine with a derivative of thiophene-3-carboxylic acid. nih.gov This can be achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine.
A common method is the conversion of thiophene-3-carboxylic acid to its more reactive acid chloride, thiophene-3-carbonyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an excess of ethylenediamine. The excess ethylenediamine serves both as the reactant and as a base to neutralize the hydrochloric acid byproduct. A significant drawback of this method is the potential for diacylation, leading to the formation of N,N'-bis(thiophene-3-carbonyl)ethane-1,2-diamine.
Alternatively, direct coupling of thiophene-3-carboxylic acid with ethylenediamine can be achieved using peptide coupling reagents. These reagents activate the carboxylic acid in situ, promoting amide bond formation under milder conditions.
Table 1: Common Coupling Reagents for Direct Amidation
| Coupling Reagent | Abbreviation | Activating Mechanism |
| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but the urea (B33335) byproduct is water-soluble. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Forms an activated benzotriazolyl ester. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Forms a highly reactive activated ester. |
Using a large excess of ethylenediamine is crucial in these methods to favor the formation of the desired mono-amidation product.
While less direct, synthetic strategies can involve building the carboxamide functionality onto a pre-existing thiophene ring that already contains a protected aminoethyl side chain. However, this approach is generally more complex and less convergent than direct amidation.
A more relevant strategy in this category involves the use of thiophene precursors that are readily converted to the desired product. For instance, the Gewald reaction can be employed to synthesize 2-aminothiophene-3-carboxamides from sulfur, a ketone or aldehyde, and a cyanoacetamide. tubitak.gov.trresearchgate.net While not directly applicable to the synthesis of this compound, this highlights the versatility of building functionalized thiophenes from acyclic precursors.
To circumvent the issue of diacylation, a multi-step synthesis employing a protecting group strategy is often the most reliable method. This involves the use of a mono-protected ethylenediamine derivative, such as N-Boc-ethylenediamine.
The synthetic sequence would be as follows:
Coupling: Thiophene-3-carboxylic acid is coupled with N-Boc-ethylenediamine using a standard peptide coupling agent like DCC or EDC. This reaction selectively forms the amide bond at the unprotected amino group.
Deprotection: The resulting Boc-protected intermediate, N-(2-(tert-butoxycarbonylamino)ethyl)thiophene-3-carboxamide, is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent, to remove the Boc protecting group. This final step yields the desired this compound as a salt, which can be neutralized to obtain the free amine.
This multi-step approach offers greater control over the reaction and generally provides higher yields of the pure, mono-substituted product.
Mechanistic Studies of Synthetic Transformations
The mechanism of direct amidation using a coupling reagent like DCC involves several steps:
Activation of the Carboxylic Acid: The carboxylic oxygen of thiophene-3-carboxylic acid attacks the central carbon of DCC, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The primary amino group of ethylenediamine then acts as a nucleophile, attacking the carbonyl carbon of the activated O-acylisourea intermediate.
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Collapse of the Intermediate: The tetrahedral intermediate collapses, with the dicyclohexylurea (DCU) acting as a good leaving group, to form the final amide bond.
When using an acid chloride, the mechanism is a more straightforward nucleophilic acyl substitution. The lone pair of the nitrogen in ethylenediamine attacks the electrophilic carbonyl carbon of thiophene-3-carbonyl chloride, leading to a tetrahedral intermediate which then expels a chloride ion to form the amide.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of this compound focuses on maximizing the yield of the mono-acylated product while minimizing the formation of the di-acylated byproduct and other impurities.
Table 2: Key Parameters for Optimization
| Parameter | Strategy for Optimization | Expected Outcome |
| Reactant Stoichiometry | Use of a large excess of ethylenediamine (e.g., 5-10 equivalents) in direct amidation reactions. | Favors mono-amidation by statistical probability. |
| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are generally preferred for coupling reactions. | Ensures solubility of reactants and intermediates without interfering with the reaction. |
| Temperature | Coupling reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature. | Controls the reaction rate and minimizes side reactions. |
| Choice of Coupling Reagent | The selection of the coupling reagent can influence reaction time and efficiency. HATU, for example, is known for its high efficiency. | Faster and cleaner reactions, potentially leading to higher yields. |
| Purification Method | Column chromatography is typically required to separate the desired product from unreacted starting materials, the di-acylated byproduct, and coupling agent residues. | High purity of the final compound. |
For the multi-step synthesis involving a protecting group, optimization would focus on ensuring complete reactions in both the coupling and deprotection steps, as well as efficient purification of the intermediate and final product.
Advanced Structural Elucidation and Spectroscopic Characterization of N 2 Aminoethyl Thiophene 3 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation
To confirm the identity and structure of N-(2-Aminoethyl)thiophene-3-carboxamide, one-dimensional ¹H and ¹³C NMR spectra would be essential.
¹H NMR: The proton spectrum would be expected to show distinct signals for each unique proton in the molecule. Key features would include the chemical shifts (δ, in ppm), the integration (number of protons), and the multiplicity (splitting pattern) caused by spin-spin coupling with neighboring protons.
Hypothetical ¹H NMR Data Table for this compound: (Note: This table is a representation of expected data and is not based on actual experimental results.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Thiophene (B33073) H-2 | 7.8 - 8.2 | Doublet of doublets (dd) | J2,5, J2,4 | 1H |
| Thiophene H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | J5,2, J5,4 | 1H |
| Thiophene H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | J4,5, J4,2 | 1H |
| Amide NH | 7.0 - 8.0 | Broad singlet (br s) | - | 1H |
| Methylene (B1212753) (-CH₂-NH) | 3.4 - 3.6 | Quartet (q) | JCH₂,CH₂ | 2H |
| Methylene (-CH₂-NH₂) | 2.8 - 3.0 | Triplet (t) | JCH₂,CH₂ | 2H |
¹³C NMR: The carbon spectrum provides a signal for each unique carbon atom. The chemical shift of each peak is indicative of the carbon's bonding environment (e.g., aromatic, aliphatic, carbonyl).
Hypothetical ¹³C NMR Data Table for this compound: (Note: This table is a representation of expected data and is not based on actual experimental results.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 163 - 166 |
| Thiophene C-3 | 135 - 138 |
| Thiophene C-2 | 128 - 131 |
| Thiophene C-5 | 126 - 128 |
| Thiophene C-4 | 124 - 126 |
| Methylene (-CH₂-NH) | 40 - 43 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the bonding framework, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum would confirm the connectivity between the protons on the thiophene ring and between the two methylene groups in the ethylamino side chain. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.comyoutube.com It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.
Vibrational Spectroscopy Applications
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
An FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups.
Hypothetical FT-IR Data Table for this compound: (Note: This table is a representation of expected data and is not based on actual experimental results.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Primary amine (NH₂) |
| 3300 - 3100 | N-H stretch | Secondary amide (N-H) |
| 3100 - 3000 | C-H stretch | Aromatic (Thiophene ring) |
| 2950 - 2850 | C-H stretch (asymmetric & symmetric) | Aliphatic (CH₂) |
| 1640 - 1680 | C=O stretch (Amide I band) | Amide |
| 1550 - 1580 | N-H bend (Amide II band) | Amide |
| 1400 - 1500 | C=C stretch | Aromatic (Thiophene ring) |
| 1150 - 1000 | C-N stretch | Amine/Amide |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be effective in characterizing the vibrations of the thiophene ring's C=C and C-S bonds. jetir.orgiosrjournals.org
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org
High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion ([M+H]⁺). This experimental mass would be compared to the calculated exact mass of the molecular formula, C₇H₁₀N₂OS (170.0514), to confirm the elemental composition. mdpi.com
Electron impact (EI) or tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. The fragmentation of amides, amines, and thiophene rings follows predictable pathways. libretexts.orgnih.gov Key fragmentation events for this compound would likely include:
Cleavage of the C-C bond alpha to the primary amine.
Cleavage of the amide C-N bond.
Fragmentation of the thiophene ring itself.
Hypothetical Mass Spectrometry Fragmentation Data: (Note: This table is a representation of expected data and is not based on actual experimental results.)
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
|---|---|
| 171.0587 | [M+H]⁺ (Protonated molecular ion) |
| 141.0324 | [M - CH₂NH₂]⁺ (Loss of aminoethyl side chain) |
| 111.9906 | [Thiophene-C=O]⁺ (Thiophene carbonyl fragment) |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₇H₁₀N₂OS), the exact mass can be calculated. While direct experimental data for this specific compound is scarce, analysis of related thiophene carboxamide structures in studies on similar compounds confirms the utility of HRMS in verifying molecular formulas with a high degree of confidence. For instance, in a study on novel thiophene carboxamide scaffolds, HRMS was crucial for confirming the molecular formulas of the synthesized compounds, showing high signal intensities in positive-ion mode with minimal error for the molecular ion peak [M+H]⁺.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂OS |
| Monoisotopic Mass | 170.0514 g/mol |
This table presents theoretical values as specific experimental HRMS data for this compound is not publicly available.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) is employed to establish the connectivity of atoms within a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation. The resulting fragment ions would provide structural information. Based on the structure, key fragmentation pathways would likely involve the cleavage of the amide bond, the loss of the aminoethyl side chain, and fragmentation of the thiophene ring itself. While a specific fragmentation spectrum for this compound is not available, the NIST WebBook provides mass spectral data for the related compound 3-Aminothiophene-2-carboxamide, which shows characteristic fragmentation patterns for the core structure.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Predicted) | Fragment Structure/Loss |
|---|---|
| 127 | [M - C₂H₅N]⁺ |
| 111 | [Thiophene-3-carbonyl]⁺ |
| 83 | [Thiophene]⁺ |
This table is predictive, based on common fragmentation patterns of similar organic molecules, as experimental MS/MS data for the target compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Thiophene-containing compounds typically exhibit characteristic π-π* transitions. For this compound, the spectrum would be expected to show absorptions characteristic of the substituted thiophene ring system. The position and intensity of these absorption bands are influenced by the nature and position of the substituents. Studies on various thiophene derivatives indicate that they exhibit strong absorption bands, and the electronic transitions can be influenced by the solvent environment. For example, polythiophene rotaxanes show a high-intensity broad peak around 530 nm and a lower intensity peak around 290 nm, indicating π-π* and n-π* electronic transitions, respectively. nist.gov
Table 3: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Ethanol)
| Wavelength (λmax) | Electronic Transition |
|---|---|
| ~260-290 nm | π-π* transition of the thiophene ring |
These are estimated values based on the UV-Vis spectra of related thiophene compounds, as specific experimental data for this compound is not available.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular conformation. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.
While a crystal structure for this compound is not present in the Cambridge Structural Database, the crystal structures of several related thiophene carboxamide derivatives have been reported. For instance, the crystal structure of 2-Amino-3-ethyl carboxamido-4-metyl-5-carboxy Ethyl Thiophene reveals a monoclinic crystal system with the space group P21/c. researchgate.netprepchem.com The molecular geometry is stabilized by intramolecular N-H···O=C interactions. prepchem.com Similarly, the crystal structure of methyl-3-aminothiophene-2-carboxylate shows a monoclinic P21/c space group with intermolecular N–H···O and N–H···N hydrogen bonds stabilizing the crystal packing. nih.gov These examples provide a strong basis for predicting the types of interactions and packing motifs that would be observed for this compound.
Table 4: Representative Crystallographic Data for a Related Thiophene Carboxamide Derivative (2-Amino-3-ethyl carboxamido-4-metyl-5-carboxy Ethyl Thiophene)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netprepchem.com |
| Space Group | P2₁/c | researchgate.netprepchem.com |
| a (Å) | 8.1344(3) | prepchem.com |
| b (Å) | 13.7392(4) | prepchem.com |
| c (Å) | 11.4704(4) | prepchem.com |
| β (°) | 100.769(2) | prepchem.com |
This table presents data for a related compound to illustrate typical crystallographic parameters, as data for this compound is not available.
Computational Chemistry and Theoretical Modeling of N 2 Aminoethyl Thiophene 3 Carboxamide
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the molecular properties of N-(2-Aminoethyl)thiophene-3-carboxamide. These methods provide a detailed picture of the molecule's electronic structure and geometry.
Geometry Optimization and Energy Minimization
The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization and energy minimization. For this compound, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to find the global minimum on the potential energy surface. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero, corresponding to a stable conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.24 Å |
| C-N (amide) | 1.35 Å | |
| C-S (thiophene) | 1.72 Å | |
| C=C (thiophene) | 1.38 Å | |
| Bond Angle | O=C-N | 123° |
| C-C-S | 112° | |
| Dihedral Angle | C2-C3-C(O)-N | ~180° (trans) or ~0° (cis) |
Note: This data is illustrative and based on typical values for similar compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atoms, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carboxamide group, particularly the carbonyl carbon, which would be susceptible to nucleophilic attack. DFT calculations can precisely map the spatial distribution of these orbitals. researchgate.net
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.2 eV |
| LUMO | -1.5 eV |
| Energy Gap (ΔE) | 4.7 eV |
Note: This data is illustrative and based on typical values for similar compounds.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around oxygen and nitrogen atoms), which are prone to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms attached to heteroatoms), which are susceptible to nucleophilic attack.
In this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen of the carboxamide group and the nitrogen of the aminoethyl group, making them potential sites for hydrogen bonding and interaction with electrophiles. bohrium.comresearchgate.net The hydrogen atoms of the amide and amino groups would exhibit a positive potential.
Simulation of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can simulate various spectroscopic data, which can then be compared with experimental results to validate the computed structure.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. bohrium.com These theoretical shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. nih.gov The computed frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated spectrum with the experimental one can confirm the presence of specific functional groups and provide further evidence for the optimized geometry.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound, which has several rotatable bonds in its aminoethyl side chain.
By simulating the movements of atoms over a period of time, MD can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. The simulations can be performed in a vacuum or, more realistically, in a solvent to mimic physiological conditions.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to understand its synthesis, degradation pathways, or its reactions with other molecules.
By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. Methods like DFT can be used to locate transition states and calculate activation energies, providing insights into the feasibility and rate of a proposed reaction mechanism.
Reactivity and Derivatization Chemistry of N 2 Aminoethyl Thiophene 3 Carboxamide As a Versatile Building Block
Reactions at the Carboxamide Functional Group
The secondary amide group in N-(2-Aminoethyl)thiophene-3-carboxamide is a stable functional group but can undergo several important transformations under appropriate conditions. These reactions are fundamental for modifying the core structure or for cleaving the side chain.
Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield thiophene-3-carboxylic acid and ethylenediamine (B42938). Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong mineral acid like HCl or H₂SO₄, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. Basic hydrolysis, often carried out with a strong base such as NaOH or KOH, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Reduction: The carboxamide can be reduced to the corresponding secondary amine, N-(2-aminoethyl)-3-(aminomethyl)thiophene. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether being the most common choice. This reaction converts the carbonyl group into a methylene (B1212753) group (CH₂), providing a flexible and fully saturated linker.
Dehydration (under specific conditions): While direct dehydration of this secondary amide to a nitrile is not feasible, activation of the amide with reagents like triflic anhydride (B1165640) can facilitate cyclization reactions, as the activated intermediate becomes a potent electrophile. nih.gov
Table 1: Summary of Reactions at the Carboxamide Functional Group
| Reaction Type | Reagents & Conditions | Product |
| Hydrolysis | H₃O⁺ (e.g., aq. HCl), heat; or OH⁻ (e.g., aq. NaOH), heat | Thiophene-3-carboxylic acid + Ethylenediamine |
| Reduction | 1. LiAlH₄ in THF or Et₂O; 2. H₂O workup | N-(2-Aminoethyl)-3-(aminomethyl)thiophene |
Transformations Involving the Aminoethyl Side Chain
The terminal primary amino group on the ethyl side chain is a potent nucleophile and a key site for derivatization. Its reactivity is characteristic of primary alkylamines, allowing for the introduction of a wide variety of substituents and functional groups.
Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form the corresponding N'-acylated derivatives. This is one of the most common methods to introduce new amide functionalities.
Alkylation: Reaction with alkyl halides (R-X) can lead to mono- or di-alkylation at the terminal nitrogen. Controlling the stoichiometry is crucial to achieve selective mono-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), is a more controlled method for achieving mono-alkylation.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is often used to protect the amine or to introduce groups that can alter the molecule's electronic properties and biological activity.
Schiff Base Formation: The primary amine condenses with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The resulting imines can be isolated or reduced in situ to form stable secondary amines.
Table 2: Key Transformations of the Aminoethyl Side Chain
| Reaction Type | Reagent(s) | Functional Group Formed |
| Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)₂O), Base | N'-Amide |
| Alkylation | Alkyl halide (R-X) | N'-Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde (RCHO) or Ketone (RCOR'), NaBH₄ or NaBH(OAc)₃ | N'-Secondary/Tertiary Amine |
| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N'-Sulfonamide |
| Schiff Base Formation | Aldehyde (RCHO) or Ketone (RCOR') | N'-Imine |
Functionalization and Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. The regiochemical outcome is directed by the existing carboxamide substituent at the C3 position. The this compound group is electron-withdrawing and acts as a meta-director. Therefore, electrophilic attack is predicted to occur preferentially at the C5 position, which is meta to the C3-substituent and activated by the sulfur atom. The C2 position is also a potential site, though generally less favored. The existence of N-(2-aminoethyl)-5-nitrothiophene-3-carboxamide supports the feasibility of substitution at the C5 position. nih.gov
Nitration: Nitration can be achieved using standard nitrating mixtures, such as nitric acid in sulfuric acid. Due to the reactivity of the thiophene ring, milder conditions may be necessary to avoid oxidation and polysubstitution. The primary product expected is the 5-nitro derivative. nih.govnumberanalytics.com
Halogenation: Bromination or chlorination can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetic acid or a chlorinated solvent. These reactions typically proceed under mild conditions to yield the 5-halo-substituted product.
Sulfonation: Sulfonation can be accomplished with sulfuric acid or oleum. Milder reagents such as a sulfur trioxide-pyridine complex are often preferred for sensitive substrates to prevent degradation. youtube.com
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids (e.g., AlCl₃), introduce acyl or alkyl groups onto the ring, predominantly at the C5 position. The presence of two basic nitrogen atoms in the substrate requires careful selection of conditions, as these can complex with the Lewis acid catalyst. numberanalytics.com
Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Thiophene Ring
| Reaction | Reagent(s) | Major Product |
| Nitration | HNO₃ / H₂SO₄ | N-(2-Aminoethyl)-5-nitrothiophene-3-carboxamide |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-N-(2-aminoethyl)thiophene-3-carboxamide |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-N-(2-aminoethyl)thiophene-3-carboxamide |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-N-(2-aminoethyl)thiophene-3-carboxamide |
Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems
The presence of both a nucleophilic amino group and an amide on a semi-rigid thiophene scaffold makes this compound an excellent precursor for constructing fused bicyclic and polycyclic heterocyclic systems. These intramolecular reactions lead to the formation of thienopyridines, thienopyrimidines, and other related structures of significant interest in medicinal chemistry.
One common strategy involves first functionalizing the thiophene ring at the C2 or C4 position with a group that can subsequently react with the aminoethyl side chain. For example, introduction of a formyl or acyl group at the C2 position, followed by an acid-catalyzed intramolecular cyclization and dehydration, could lead to the formation of a dihydothieno[2,3-c]pyridine ring system. Similarly, reaction with a dicarbonyl compound or its equivalent could lead to fused pyrimidine (B1678525) rings. The amino group can act as a nucleophile to attack an electrophilic center on a group attached to the thiophene ring, initiating a ring-closing cascade. rsc.org
Exploration of this compound in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more starting materials. This compound is a promising candidate for MCRs due to its primary amine functionality.
For instance, it could serve as the amine component in the Ugi four-component reaction. Reacting this compound with an aldehyde, a carboxylic acid, and an isocyanide would yield a complex α-acylamino amide derivative, incorporating the thiophene scaffold in a single, highly efficient step. The primary amine could also participate in other MCRs, such as the Passerini reaction (if first converted to an isocyanide) or various MCRs that lead to the synthesis of heterocyclic libraries, like dihydropyrimidinones (Biginelli reaction) or poly-substituted pyridines. nih.govresearchgate.net The ability to introduce the thiophene-3-carboxamide (B1338676) moiety into a complex structure in one pot highlights its utility as a versatile building block for diversity-oriented synthesis.
Mechanistic Investigations of Molecular Interactions Involving N 2 Aminoethyl Thiophene 3 Carboxamide and Its Derivatives
Ligand-Target Binding Affinity and Selectivity Studies
The initial steps in characterizing a potential drug candidate involve detailed studies of its binding affinity and selectivity for its biological target. These studies are fundamental to understanding the compound's potency and potential for off-target effects.
Radioligand binding assays are a powerful tool for quantifying the interaction between a ligand and its receptor. These experiments typically utilize a radiolabeled version of a high-affinity ligand to probe the binding site. For derivatives of the thiophene (B33073) carboxamide class, such as those targeting G-protein coupled receptors (GPCRs), this methodology is critical.
A pertinent example of this technique is the characterization of ligands for the histamine (B1213489) H₃ receptor (H₃R), a target for various central nervous system disorders. In such studies, a novel, highly selective radioligand like [³H]UR-MN259, which exhibits sub-nanomolar affinity for the H₃R, can be developed. nih.gov Saturation binding experiments are first performed using this radioligand on model systems, such as HEK293T cells engineered to express the target receptor. These experiments determine the equilibrium dissociation constant (K_d), a measure of the radioligand's affinity, and the maximum receptor density (B_max). For [³H]UR-MN259, a pK_d of 9.25 was determined, indicating very high affinity. nih.gov
Once the radioligand is characterized, it can be used in competition binding experiments to determine the affinity (expressed as the inhibition constant, K_i) of unlabeled test compounds, such as N-(2-Aminoethyl)thiophene-3-carboxamide derivatives. In these assays, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the IC₅₀ (the concentration of competitor that displaces 50% of the specific radioligand binding) is determined. The K_i value is then calculated from the IC₅₀. This method allows for the high-throughput screening and pharmacological characterization of new chemical entities, assessing both their potency and their selectivity against other related receptors. nih.gov
| Radioligand | Target | Assay Type | Key Parameter | Reported Value | Reference |
|---|---|---|---|---|---|
| [³H]UR-MN259 | Histamine H₃ Receptor (hH₃R) | Saturation Binding | pK_d | 9.25 | nih.gov |
| [³H]UR-MN259 | Histamine H₃ Receptor (hH₃R) | Competition Binding | pK_i | 9.56 | nih.gov |
Many thiophene carboxamide derivatives function by inhibiting the activity of specific enzymes, particularly protein kinases, which are pivotal in cellular signaling. nih.govnih.gov A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase implicated in angiogenesis, the formation of new blood vessels essential for tumor growth. mdpi.comnih.gov
Researchers have synthesized and screened series of ortho-amino thiophene carboxamide derivatives for their ability to inhibit VEGFR-2. nih.gov In vitro kinase assays are used to quantify the inhibitory potency of these compounds, typically reported as an IC₅₀ value. For instance, derivative 5 (5-Cyano-N-(4-methoxyphenyl)-4-[2-(4-fluorophenyl)amino-acetamido]-2-phenylaminothiophene-3-carboxamide) and derivative 21 (an N-arylidene thiophene hydrazide) showed potent inhibition of VEGFR-2 with IC₅₀ values of 0.59 µM and 1.29 µM, respectively. nih.gov
Another important target class is the c-Jun N-terminal kinases (JNKs), which are involved in stress signaling pathways. nih.govnih.gov A series of thiophene-3-carboxamide (B1338676) derivatives were identified as dual inhibitors, functioning as both ATP mimetics and mimics of the JNK-interacting protein (JIP). nih.govnih.gov Kinetic analysis of these interactions revealed that the compounds could bind to both the ATP-binding site and the JIP docking site on the kinase. Isothermal titration calorimetry (ITC) experiments with a representative compound, 25 (from the study), showed a binding dissociation constant (K_d) of 640 nM to JNK2. nih.gov This dual-inhibitory mechanism is an intriguing property that can lead to enhanced potency and specificity. nih.gov
| Compound Derivative | Enzyme Target | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Derivative 5 | VEGFR-2 | 0.59 µM | nih.gov |
| Derivative 21 | VEGFR-2 | 1.29 µM | nih.gov |
| Compound 1 | JNK1 | 26.0 µM | nih.gov |
Structure-Activity Relationship (SAR) Analysis through Chemical Modification
Structure-Activity Relationship (SAR) analysis is the cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. Through systematic modification, chemists can optimize a lead compound for potency, selectivity, and pharmacokinetic properties.
The thiophene carboxamide scaffold offers multiple points for chemical modification, and extensive SAR studies have been conducted on its derivatives. nih.govnih.gov For a series of urea-thiophene carboxamides developed as otoprotective agents, the structure was conceptually divided into several units for systematic analysis: the N3-aryl substituent, the urea (B33335) linker, the thiophene core, the C2-carboxamide, and a tetrahydropyridine (B1245486) group. nih.gov
Studies on various thiophene derivatives have revealed key SAR trends:
Thiophene Ring Substituents: In a series of 2-aminothiophene-3-carboxamides designed as antileishmanial agents, increasing the size of a cycloalkyl ring fused at the C4-C5 positions of the thiophene core enhanced activity. mdpi.com
Carboxamide Group Modification: The amide group itself is a critical pharmacophore. In a series of JNK inhibitors, the carboxamide NH₂ was found to form crucial hydrogen bonds within the ATP binding site. nih.gov Replacement of the ester moiety in methyl 2-(acylamino)thiophene-3-carboxylates with various amide bioisosteres resulted in a loss of activity at the GABA_B receptor, highlighting the importance of this specific functional group for that particular target. fao.org
Amino Group Substituents: For 2-amino-3-acyl-tetrahydrobenzothiophenes, modifications to the 2-amino group were explored. Acylation of this group with different anhydrides and acyl chlorides led to a range of analogs whose activity against E. coli biofilm formation was evaluated to establish a clear SAR. nih.gov
These systematic variations allow for the fine-tuning of a compound's interaction with its target, demonstrating that even small changes to the periphery of the thiophene carboxamide core can lead to significant changes in biological activity. mdpi.comnih.gov
Modern drug discovery heavily relies on computational modeling to guide the rational design of new compounds. nih.govnih.gov Molecular docking simulations are used to predict the binding mode of a ligand within the active site of its target protein, providing a structural basis for observed SAR and suggesting new modifications to enhance binding affinity.
For thiophene carboxamide derivatives targeting VEGFR-2, docking studies revealed that the ortho-amino-N,N-diaryl carboxamide head group is a common pharmacophore that fulfills the basic binding requirements. nih.gov The models showed that this "head" part anchors the molecule in the binding site, while a "tail" portion can be modified to pick up additional interactions. nih.gov
Similarly, in the development of JNK inhibitors, molecular modeling was used to understand how the thiophene-3-carboxamide scaffold could function as a dual inhibitor. nih.gov Docking studies showed that compound 25 could be deeply inserted into the ATP binding site, where its carboxamide NH₂ forms hydrogen bonds with the side-chain of Gln37. nih.gov These computational insights are invaluable for designing next-generation inhibitors with improved potency and selectivity, moving beyond traditional trial-and-error synthesis. nih.govmdpi.com
Cellular Pathway Modulation at the Molecular Level (In Vitro Models)
The binding of a thiophene carboxamide derivative to its molecular target initiates a cascade of downstream events within the cell. The ultimate biological effect is determined by how the compound modulates these cellular pathways. In vitro studies using cell lines are essential for elucidating these mechanisms.
Thiophene carboxamide derivatives designed as anticancer agents have been shown to modulate several key pathways involved in cell proliferation and survival. mdpi.comnih.gov
Cell Cycle Arrest: Potent cytotoxic derivatives 5 and 21 , which inhibit VEGFR-2, were found to induce cell cycle arrest at the G2/M phase in HepG-2 hepatocellular carcinoma cells. nih.gov Another 2-aminothiophene-3-carboxylic acid ester derivative, compound 3 , caused an accumulation of prostate cancer cells in the G1 phase. nih.gov
Induction of Apoptosis: The primary mechanism of action for many of these anticancer compounds is the induction of programmed cell death, or apoptosis. This is often confirmed by observing an accumulation of cells in the sub-G1 phase during cell cycle analysis. nih.gov Further molecular investigation of derivatives 5 and 21 revealed an elevation of the tumor suppressor protein p53, an increase in the pro-apoptotic Bax/Bcl-2 ratio, and a subsequent increase in the activity of executioner caspases-3/7. nih.gov Similarly, other thiophene carboxamide derivatives were shown to activate caspase-3/7 and cause mitochondrial depolarization in A375 cancer cells. mdpi.com
Inhibition of Protein Synthesis: Some tumor-selective 2-aminothiophene-3-carboxylic acid ester derivatives were found to cause a more preferential suppression of protein synthesis over DNA or RNA synthesis in sensitive tumor cell lines. nih.gov
These in vitro studies provide a detailed picture of the molecular consequences of target engagement by this compound derivatives, linking the initial binding event to the ultimate cellular fate.
| Compound/Derivative | Cell Line | Observed Cellular Effect | Molecular Pathway Modulated | Reference |
|---|---|---|---|---|
| Derivative 5 | HepG-2 | Cytotoxicity, Apoptosis, G2/M Arrest | ↑ p53, ↑ Bax/Bcl-2, ↑ Caspase-3/7 | nih.gov |
| Derivative 21 | HepG-2 | Cytotoxicity, Apoptosis, G2/M Arrest | ↑ p53, ↑ Bax/Bcl-2, ↑ Caspase-3/7 | nih.gov |
| MB-D2 | A375 | Cytotoxicity, Apoptosis | ↑ Caspase-3/7, Mitochondrial Depolarization | mdpi.com |
| Compound 3 | Prostate Cancer Cells | Apoptosis, G1 Arrest | Inhibition of Protein Synthesis | nih.gov |
Analysis of Protein-Protein Interactions and Signaling Cascade Impact
Thiophene-3-carboxamide derivatives have been identified as potent modulators of key signaling pathways, primarily through the inhibition of protein kinases and interference with mitochondrial functions.
One significant area of investigation has been their role as inhibitors of c-Jun N-terminal kinases (JNKs). Certain thiophene-3-carboxamide derivatives have demonstrated a dual inhibitory mechanism. They can act as ATP mimetics, competing for the ATP-binding site of the kinase, and also as JIP mimetics, targeting the docking site for JNK-interacting proteins (JIP). This dual action provides a robust inhibition of the JNK signaling cascade, which is a critical pathway in cellular stress responses, inflammation, and apoptosis. nih.gov For instance, the inhibitory activity of these derivatives is highly dependent on the substitution pattern on the thiophene ring, with the carboxamide group at the 3-position being crucial for activity. nih.gov
Another critical mechanism of action for certain thiophene-3-carboxamide analogues is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The antitumor activity of some of these compounds has been directly correlated with their ability to inhibit mitochondrial complex I. nih.gov For example, the derivative JCI-20679 has been shown to localize to mitochondria and its growth-inhibitory effects are proportional to its complex I inhibitory activity. nih.gov
The table below summarizes the inhibitory activities of selected thiophene-3-carboxamide derivatives on JNK1.
| Compound | Modification | JNK1 Inhibitory Activity (IC₅₀) |
| Compound 3 | Phenyl ring instead of thiophene | > 100 µM |
| Compound 5a | 3-Carboxylic acid instead of 3-carboxamide | Significant loss of activity |
| Compound 5b | 3-Ester instead of 3-carboxamide | Significant loss of activity |
| Compound 5g | Unsubstituted at positions 4 and 5 | 5.4 µM |
| Compound 5f | Carboxamide at position 5 | Inactive |
This table presents data on the structure-activity relationship of thiophene-carboxamide derivatives as JNK1 inhibitors, highlighting the importance of the thiophene ring and the 3-carboxamide group for their activity. nih.gov
Investigation of Gene Expression Profiles Related to Molecular Mechanisms
Currently, there is a notable absence of specific research in the public domain detailing the gene expression profiles in response to treatment with this compound or its close derivatives. While studies on related compounds allude to downstream effects that are typically associated with altered gene expression (e.g., apoptosis and cell cycle arrest), direct analyses such as microarray or RNA-sequencing to identify specific up- or down-regulated genes are not available. Future research in this area would be invaluable for a more comprehensive understanding of the molecular mechanisms of this class of compounds.
Induction of Cellular Responses such as Apoptosis and Cell Cycle Arrest (mechanistic focus, excluding therapeutic efficacy)
A significant body of research has focused on the ability of thiophene-carboxamide derivatives to induce apoptosis and cause cell cycle arrest in cancer cell lines, providing insights into their mechanistic actions.
Apoptosis Induction:
Thiophene-carboxamide derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Mechanistically, this involves the activation of key effector proteins. For instance, treatment of cancer cells with certain derivatives leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, subsequently activating the caspase cascade. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) is a common finding. mdpi.comnih.gov The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is another hallmark of apoptosis observed with these compounds. mdpi.com
In some cases, the induction of apoptosis is linked to the stabilization of the tumor suppressor protein p53. nih.gov The accumulation of p53 can, in turn, transcriptionally activate pro-apoptotic genes.
Cell Cycle Arrest:
In addition to inducing apoptosis, thiophene-carboxamide derivatives can halt the progression of the cell cycle at specific checkpoints, most notably the G1 and G2/M phases. The arrest in the G1 phase has been associated with a preferential suppression of protein synthesis over DNA or RNA synthesis. nih.gov
Arrest at the G2/M checkpoint is another frequently observed mechanism. nih.govmdpi.commdpi.com This is often mediated by the downregulation of the CDK1/Cyclin-B complex, which is essential for entry into mitosis. mdpi.com The accumulation of cells in the G2/M phase prevents cell division and can ultimately lead to apoptosis.
The table below provides a summary of the effects of selected thiophene derivatives on apoptosis and the cell cycle.
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Mechanistic Details |
| 2-Aminothiophene-3-carboxylic acid ester derivative (Compound 3) | Prostate cancer cells | G1 phase arrest, Apoptosis | Preferential suppression of protein synthesis |
| Thiophene-carboxamide derivative (Compound 21) | HepG-2 | G2/M phase arrest, Apoptosis | Elevation of p53, increased Bax/Bcl-2 ratio, activation of caspase-3/7 |
| Thiophene carboxamide biomimetic of CA-4 (Compound 2e) | Hep3B | G2/M phase arrest | Not specified |
| Janerin (a natural product with some structural similarities) | THP-1 (leukemic cells) | G2/M phase arrest, Apoptosis | Decreased CDK1/Cyclin-B complex, upregulation of Bax, cleaved PARP-1, and cleaved caspase-3 |
This table summarizes the cellular responses induced by various thiophene derivatives, focusing on their impact on cell cycle progression and the induction of apoptosis, along with key mechanistic findings. nih.govmdpi.comnih.govmdpi.com
Advanced Analytical Methodologies for N 2 Aminoethyl Thiophene 3 Carboxamide
Chromatographic Separation and Purity Assessment (HPLC, GC, TLC)
Chromatographic techniques are fundamental for the separation and purity assessment of N-(2-Aminoethyl)thiophene-3-carboxamide. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) offer distinct advantages in analyzing this compound.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of this compound, owing to the compound's polarity. A C18 or a more polar-embedded column, such as an RP-Amide, can provide excellent separation of the target compound from its impurities. The embedded amide groups in RP-Amide columns can offer alternative selectivity for compounds with hydrogen bonding capabilities, like this compound. hplc.eu
A typical HPLC method would involve a gradient elution to ensure the separation of both polar and non-polar impurities. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov UV detection is suitable for this compound due to the presence of the thiophene (B33073) chromophore.
Table 1: Illustrative HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | Ascentis® RP-Amide, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM Potassium Phosphate, pH 3.0B: Acetonitrile |
| Gradient | 0-5 min: 5% B5-25 min: 5-70% B25-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC):
For the analysis of this compound by GC, derivatization is often necessary to increase its volatility and thermal stability. The primary amine and amide functionalities can be derivatized, for example, through silylation. A GC system equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used. A capillary column with a polar stationary phase would be appropriate for separating the derivatized analyte from any by-products.
Thin-Layer Chromatography (TLC):
TLC is a rapid and cost-effective technique for monitoring reaction progress and assessing the purity of this compound. Silica gel plates are commonly used as the stationary phase. tandfonline.com A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often effective for separating thiophene carboxamide derivatives. tandfonline.com Visualization can be achieved under UV light (typically at 254 nm) or by using staining reagents.
Table 2: TLC Parameters for a Thiophene Carboxamide Derivative
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl Acetate:Hexane (8:2, v/v) tandfonline.com |
| Visualization | UV lamp (254 nm) |
| Rf Value | ~0.72 (for a related thiophene carboxamide) tandfonline.com |
Quantitative Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a straightforward and widely used method for the quantitative determination of this compound in solution. The thiophene ring system exhibits characteristic UV absorption.
To determine the concentration of this compound, a calibration curve is first established. This involves preparing a series of standard solutions of the purified compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The λmax for thiophene derivatives typically falls in the range of 230-280 nm. nii.ac.jp For quantitative analysis, it is crucial to work within the linear range of the Beer-Lambert law.
A colorimetric assay can also be developed based on the reaction of the primary amine group in this compound. Reagents like fluorescamine (B152294) react with primary amines to produce a colored product that can be quantified spectrophotometrically. tandfonline.com This method offers high sensitivity and specificity for the primary amine moiety.
Table 3: Hypothetical Parameters for UV-Vis Spectrophotometric Quantification
| Parameter | Value/Procedure |
| Instrument | UV-Visible Spectrophotometer |
| Solvent | Ethanol or Methanol |
| Wavelength of Max. Absorbance (λmax) | Estimated to be around 260 nm |
| Calibration Range | 1 - 25 µg/mL |
| Procedure | Prepare a stock solution of this compound. Prepare serial dilutions to create standards. Measure the absorbance of each standard at λmax. Plot absorbance vs. concentration to generate a calibration curve. Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. |
Development of Specific Detection Assays
Beyond general quantitative methods, specific detection assays can be developed to study the biological activity or interactions of this compound. These assays are often based on the compound's specific chemical properties or its effect on biological systems.
For instance, if the compound is being investigated for its potential as an enzyme inhibitor, an assay can be designed to measure the enzyme's activity in the presence and absence of the compound. Many thiophene carboxamide derivatives have been evaluated for their anticancer properties, and assays such as the caspase-3/7 assay can be used to detect the induction of apoptosis in cancer cell lines. mdpi.comnih.gov
Another approach involves the development of a competitive binding assay. In this format, a labeled version of this compound (e.g., fluorescently tagged) competes with the unlabeled compound for binding to a specific target, such as a receptor or protein. The amount of bound labeled compound can be measured, providing an indirect quantification of the unlabeled analyte.
Furthermore, colorimetric assays targeting the primary amine group can be highly specific. The use of reagents like Orange II dye has been shown to reliably quantify primary amine groups on surfaces and could be adapted for a solution-based assay. nih.gov
Future Directions and Emerging Research Avenues for N 2 Aminoethyl Thiophene 3 Carboxamide
Development of Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has put a spotlight on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of thiophene (B33073) derivatives, including N-(2-Aminoethyl)thiophene-3-carboxamide, is an active area for the application of these principles.
Future research will likely focus on moving away from traditional, often multi-step, syntheses that may involve harsh reagents and solvents. One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). derpharmachemica.com This technique can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving reaction yields. derpharmachemica.com For instance, the Gewald reaction, a multi-component condensation for creating 2-aminothiophenes, has been successfully adapted to microwave conditions, demonstrating the potential for broader application to other thiophene syntheses. derpharmachemica.com
Another key area is the use of environmentally benign solvents, with water being the ideal choice. Researchers have reported synthetic pathways to produce aminothiophenes in water, utilizing novel catalytic systems like polyacrylonitrile (B21495) fibers functionalized with 4-dimethylaminopyridine. nih.gov Exploring similar aqueous routes for the amidation of thiophene-3-carboxylic acid or its esters with ethylenediamine (B42938) would be a significant step forward. Furthermore, multi-component reactions (MCRs), which combine three or more reactants in a single pot to form a final product, represent a highly efficient and atom-economical approach that aligns with green chemistry goals. researchgate.net
Table 1: Comparison of Conventional vs. Green Synthesis Approaches
| Parameter | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses volatile organic compounds (VOCs) like benzene (B151609), toluene, or DCM. mdpi.com | Focuses on using water, ethanol, or solvent-free conditions. nih.gov |
| Energy | Typically requires prolonged heating under reflux for many hours. derpharmachemica.comprepchem.com | Employs energy-efficient methods like microwave irradiation (minutes vs. hours). derpharmachemica.com |
| Catalysis | May use stoichiometric or hazardous reagents. | Utilizes reusable, non-toxic catalysts and biocatalysis. nih.gov |
| Waste | Generates significant byproducts and solvent waste, requiring purification steps. | High atom economy through multi-component reactions minimizes waste. researchgate.net |
| Efficiency | Often involves multiple steps with intermediate isolation. researchgate.net | One-pot synthesis streamlines the process, saving time and resources. researchgate.net |
Exploration of Novel Reaction Catalysis and Methodologies
The synthesis of the amide bond in this compound is central to its structure. While standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are effective, future research is geared towards discovering more advanced and efficient catalytic systems. mdpi.comnih.gov
Emerging trends point towards the development of novel catalysts that offer higher yields, greater selectivity, and easier separation from the reaction mixture. This includes the design of heterogeneous catalysts that can be easily recovered and reused, reducing cost and environmental impact. nih.gov An example from the synthesis of related aminothiophenes involves a catalyst based on a functionalized polyacrylonitrile fiber, which demonstrated high efficiency in aqueous media. nih.gov
Furthermore, the exploration of enzymatic catalysis (biocatalysis) presents an exciting frontier. Lipases and other enzymes could potentially be used to catalyze the amidation reaction under mild, environmentally friendly conditions, offering high chemo- and regioselectivity. Methodologies are also evolving, with a focus on one-pot procedures that avoid the isolation of intermediates, such as the direct conversion of thiophene-3-carboxylic acid esters to the final amide product. prepchem.com Microwave irradiation is also being investigated as a tool to accelerate these catalytic reactions, significantly shortening synthesis times. nih.gov
Table 2: Potential Catalytic Systems for this compound Synthesis
| Catalyst Type | Example | Potential Advantages |
|---|---|---|
| Homogeneous Catalysts | Organocatalysts (e.g., DMAP-derivatives) | Mild reaction conditions, metal-free. mdpi.com |
| Heterogeneous Catalysts | Polymer-supported catalysts, metal-organic frameworks (MOFs) | Reusability, ease of separation, process scalability. nih.gov |
| Biocatalysts | Immobilized lipases | High selectivity, biodegradable, operates in mild conditions. |
| Transition Metal Catalysts | Boronic acid-based catalysts | Can facilitate amide bond formation under specific conditions. |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, thereby accelerating the design-build-test-learn cycle. researchgate.netharvard.edu
For this compound, AI/ML can be employed to design new analogs with enhanced biological activity or desired physicochemical properties. mdpi.com Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data from thiophene derivatives to predict the efficacy of new, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov
Generative models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), represent a particularly exciting development. harvard.edu These algorithms can learn the underlying chemical patterns of known active compounds and then generate entirely new molecules with a high probability of possessing similar or improved activity. nih.gov This de novo drug design approach can explore a much wider chemical space than traditional methods. AI can also predict crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify and eliminate molecules with unfavorable profiles early in the discovery process. nih.gov
Table 3: Applications of AI/ML in the Design of Thiophene-3-Carboxamide (B1338676) Analogs
| AI/ML Tool | Application | Expected Outcome |
|---|---|---|
| QSAR Models | Predict biological activity based on molecular structure. nih.gov | Prioritization of synthetic targets with high predicted potency. |
| Generative Models (VAE, GAN) | De novo design of novel molecular structures. harvard.edu | Discovery of novel and diverse thiophene-based scaffolds. |
| Molecular Docking & MD Simulation | Simulate binding interactions with biological targets. mdpi.com | Understanding of binding modes and optimization of interactions. |
| ADMET Prediction Models | Forecast pharmacokinetic and toxicity profiles. nih.gov | Early identification of candidates with favorable drug-like properties. |
| Reinforcement Learning | Optimize molecules toward multiple desired properties simultaneously. harvard.edu | Generation of molecules balanced for potency, selectivity, and safety. |
Advanced Characterization Techniques for Supramolecular Assemblies
The ability of molecules like this compound to interact with biological targets or self-assemble into larger structures is fundamental to their function. While standard techniques like NMR and mass spectrometry are essential for confirming molecular structure, understanding the non-covalent interactions that govern supramolecular assemblies requires more advanced characterization methods. mdpi.com
Future research will increasingly rely on a suite of high-resolution techniques to probe these complex systems. X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of molecules in a single crystal, providing unparalleled insight into intermolecular interactions like hydrogen bonding and π-π stacking. For studying assemblies in solution, Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can reveal information about the size, shape, and organization of nanoscale structures.
On surfaces, techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can visualize supramolecular structures with sub-molecular resolution. Computationally, molecular dynamics (MD) simulations are becoming indispensable for modeling the behavior of these molecules over time, predicting their interactions with targets like proteins or nucleic acids, and assessing the stability of the resulting complexes. mdpi.com The use of MD simulations on thiophene carboxamide derivatives to evaluate their stability within the binding pocket of tubulin highlights the power of this approach. mdpi.com
Table 4: Advanced Techniques for Characterizing Supramolecular Assemblies
| Technique | Type | Information Provided |
|---|---|---|
| X-ray Crystallography | Experimental | Precise 3D atomic coordinates, bond lengths/angles, intermolecular contacts. |
| Small-Angle X-ray Scattering (SAXS) | Experimental | Size, shape, and distribution of assemblies in solution. |
| Atomic Force Microscopy (AFM) | Experimental | High-resolution topographical imaging of assemblies on a surface. |
| Molecular Dynamics (MD) Simulation | Computational | Dynamic behavior, binding free energies, conformational changes. mdpi.com |
| Isothermal Titration Calorimetry (ITC) | Experimental | Thermodynamics of binding (enthalpy, entropy, stoichiometry). |
| X-ray Photoelectron Spectroscopy (XPS) | Experimental | Elemental composition and chemical state analysis of surface assemblies. nih.gov |
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm amide bond formation and substituent positions (e.g., δ 7.1–7.4 ppm for thiophene protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 211.08) .
- Thermal analysis (TGA-DSC) : Decomposition temperatures >300°C indicate thermal stability .
Purity assessment : HPLC with UV detection (λ = 254 nm) and >95% peak area ensures suitability for biological testing .
What computational models predict the pharmacokinetic properties of this compound, and how do they align with experimental data?
Advanced Research Question
- ADME prediction : Tools like SwissADME calculate logP (~1.5) and topological polar surface area (TPSA ~75 Å), suggesting moderate bioavailability .
- Molecular dynamics (MD) simulations : Predict blood-brain barrier penetration via passive diffusion, validated by in vitro permeability assays .
- Docking studies : Align with enzyme inhibition data (e.g., IC values for kinase targets) using AutoDock Vina .
Validation : Compare computed solubility (e.g., ~2.5 mg/mL in water) with experimental shake-flask measurements .
What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Basic Research Question
- Side reactions : Overcome by using slow addition of coupling agents and maintaining pH 7–8 .
- Purification bottlenecks : Replace column chromatography with fractional crystallization (isopropyl alcohol/water) for large batches .
- Yield drop at scale : Optimize stirring efficiency and temperature uniformity using jacketed reactors .
How do structural modifications at the aminoethyl group affect the compound's bioactivity and selectivity?
Advanced Research Question
- N-Alkylation : Adding methyl groups reduces solubility but enhances metabolic stability (e.g., t increases from 2.5 to 4.1 hours in liver microsomes) .
- Acylation : Introducing acetyl groups shifts selectivity toward anti-inflammatory targets (COX-2 inhibition, IC = 0.8 μM vs. 5.2 μM for COX-1) .
Experimental design : Synthesize analogs via reductive amination or acylation, then screen against target panels (e.g., kinase or protease libraries) .
What solvent systems and purification methods are optimal for isolating this compound with high purity?
Basic Research Question
- Solvent selection : Ethanol or THF for reaction; isopropyl alcohol for recrystallization .
- Chromatography : Silica gel with ethyl acetate:hexane (3:7) resolves unreacted starting materials .
- Yield-purity trade-off : Sequential recrystallization (first from ethanol, then isopropyl alcohol) achieves >99% purity with 60–65% recovery .
What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound, and how should controls be designed?
Advanced Research Question
- Cell-based assays : Measure TNF-α suppression in LPS-stimulated macrophages (IC typically 10–50 μM) .
- Enzyme inhibition : COX-2 inhibition using fluorometric kits (e.g., Cayman Chemical) with celecoxib as a positive control .
- Data normalization : Include vehicle (DMSO) and untreated controls; use ANOVA with post-hoc Tukey tests for significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
